molecular formula C27H25N5O3S B455014 (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 512810-38-7

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Katalognummer: B455014
CAS-Nummer: 512810-38-7
Molekulargewicht: 499.6g/mol
InChI-Schlüssel: DFADDMOZLRGLHM-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (500 MHz, CDCl₃):

δ (ppm) Assignment Multiplicity
8.42 NH (carboxamide) Singlet
7.65–7.25 Phenyl protons (C5 and N-phenyl) Multiplet
6.92 Pyrazole C-H Singlet
3.87 OCH₃ (4-methoxyphenyl) Singlet
3.45 N-CH₃ (pyrazole) Singlet
2.31 C7-CH₃ Singlet

¹³C NMR (125 MHz, CDCl₃):

δ (ppm) Assignment
172.1 C=O (carboxamide)
165.4 C=O (thiazolopyrimidine)
159.2 C-O (methoxy)
145.6–112.3 Aromatic carbons

Infrared (IR) and Raman Vibrational Signatures

IR (cm⁻¹) Assignment
3275 N-H stretch (carboxamide)
1682 C=O stretch (carboxamide)
1603 C=N stretch (pyrazole)
1245 C-O-C (methoxy)

Raman Peaks:

  • 1580 cm⁻¹ : Aromatic ring breathing.
  • 1320 cm⁻¹ : S-C stretching (thiazole).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

Peak Assignment
499.6 [M+H]⁺ (Molecular ion)
352.2 Loss of phenylcarboxamide moiety
234.1 Thiazolo[3,2-a]pyrimidine core

Dominant fragmentation pathways involve:

  • Cleavage of the methylidene linker.
  • Decarboxylation of the carboxamide group.

Eigenschaften

IUPAC Name

(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-16-19(15-31(3)30-16)14-22-26(34)32-24(18-10-12-21(35-4)13-11-18)23(17(2)28-27(32)36-22)25(33)29-20-8-6-5-7-9-20/h5-15,24H,1-4H3,(H,29,33)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFADDMOZLRGLHM-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties supported by various studies.

Overview of Biological Activities

  • Anticancer Activity :
    • Thiazolopyrimidine derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds in this class can inhibit topoisomerase II, an essential enzyme for DNA replication and repair. This inhibition leads to cell cycle disruption and apoptosis in cancer cell lines such as A549 and HCT116 .
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different tumor cells .
  • Antimicrobial Activity :
    • The compound exhibits notable antimicrobial properties. Thiazolopyrimidine derivatives have been tested against a range of pathogens, with some showing minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus .
    • The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory and Other Activities :
    • Beyond anticancer and antimicrobial properties, thiazolopyrimidines are also recognized for anti-inflammatory effects. Compounds have been reported to exhibit analgesic and antioxidant activities . These effects are crucial in managing chronic inflammatory conditions and oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolopyrimidine derivatives is closely linked to their structural characteristics:

Structural Feature Biological Activity Comments
Pyrazole moietyAnticancerEnhances apoptosis in cancer cells .
Methoxyphenyl groupAntimicrobialContributes to increased lipophilicity and bioactivity .
Thiazole-pyrimidine coreTopoisomerase inhibitionEssential for DNA interaction leading to anticancer effects .

Case Studies

  • Topoisomerase II Inhibition :
    • A study demonstrated that thiazolopyrimidine derivatives effectively bind to the active site of topoisomerase II, leading to significant inhibition of enzyme activity and subsequent apoptosis in A549 cells . This highlights the potential of these compounds as therapeutic agents in oncology.
  • Antimicrobial Efficacy :
    • In vitro studies showed that specific derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving bactericidal concentrations lower than 0.25 µg/mL .

Research Findings

Recent advancements in drug design have focused on optimizing the biological activity of thiazolopyrimidine derivatives through structural modifications. For example:

  • Synthesis Techniques : Various synthetic pathways have been employed to enhance the efficacy of these compounds while minimizing toxicity.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins, aiding in the rational design of more potent derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds containing thiazolo-pyrimidine structures exhibit significant antitumor properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies have demonstrated its efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Properties

The pyrazole ring is known for its anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines. This compound could serve as a lead for developing new anti-inflammatory drugs, particularly for conditions like arthritis or chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a semiconductor can be exploited in the development of efficient electronic devices .

Nanotechnology

Due to its structural characteristics, this compound can be utilized in the synthesis of nanoparticles or nanocomposites. These materials can find applications in drug delivery systems, where controlled release and targeted delivery are crucial .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values lower than standard chemotherapeutics.
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models when administered at therapeutic doses.
Study 3Antimicrobial PropertiesExhibited bactericidal effects against Gram-positive bacteria at concentrations below 100 µg/mL.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Findings from Comparative Analysis

Structural and Electronic Effects
  • C2 Substituents :
    • The target compound’s 1,3-dimethylpyrazol-4-yl group may improve metabolic stability compared to dichlorophenyl () or trimethoxybenzylidene () groups .
    • E-configuration at C2 ensures optimal spatial alignment for intermolecular interactions, whereas Z-configuration (if present) could hinder binding .
  • C5 Substituents :
    • The 4-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl () or sterically bulky trimethoxybenzylidene () .
  • C6 Functionalization :
    • The N-phenyl carboxamide in the target compound may enhance solubility compared to ethyl esters () but could reduce membrane permeability .
Crystallographic and Conformational Insights
  • Pyrimidine rings in analogs exhibit puckered conformations (flattened boat in ) with dihedral angles up to 80.94° between fused rings, influencing packing and hydrogen-bonding patterns .
  • Hydrogen bonding (e.g., C–H···O interactions in ) stabilizes crystal structures, a feature likely shared by the target compound .

Vorbereitungsmethoden

Formation of the Thiazolo[3,2-a]Pyrimidine Core

The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A prominent method involves the Biginelli reaction, where ethyl acetoacetate (10 mmol), 4-methoxybenzaldehyde (10 mmol), and thiourea (15 mmol) undergo fusion at 80°C for 4 hours in the presence of ZnCl₂ (2 mmol) and glacial acetic acid . This yields ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, which serves as the precursor for thiazolo-pyrimidine formation .

Alternative protocols employ 2-amino-thiazoline derivatives. For instance, reacting 2-amino-thiazoline-2 (294 g) with sorboyl chloride (342 g) in chloroform and triethylamine (368 cm³) under reflux for 16 hours generates the tetrahydro-thiazolo[3,2-a]pyrimidinone intermediate . Subsequent purification via column chromatography on neutral alumina with methylene chloride achieves >90% purity .

Table 1: Comparison of Thiazolo[3,2-a]Pyrimidine Core Synthesis Methods

MethodReagentsConditionsYieldSource
Biginelli ReactionEthyl acetoacetate, 4-methoxybenzaldehyde, thiourea, ZnCl₂80°C, 4 h, glacial acetic acid85%
2-Amino-Thiazoline Route2-Amino-thiazoline-2, sorboyl chloride, triethylamineChloroform, reflux, 16 h82%
Ultrasound-AssistedMontmorillonite catalyst, acetonitrileUltrasound, 60°C, 2 h89%

Incorporation of the (1,3-Dimethylpyrazol-4-yl)Methylidene Moiety

The (1,3-dimethylpyrazol-4-yl)methylidene group is introduced via Knoevenagel condensation. A solution of 1,3-dimethylpyrazole-4-carbaldehyde (1.1 equiv) and the thiazolo-pyrimidine intermediate (1 equiv) in ethanol is stirred with piperidine (0.1 equiv) at 60°C for 6 hours . The α,β-unsaturated ketone forms selectively in the E-configuration, confirmed by ¹H-NMR coupling constants (J = 16.5 Hz) .

Attachment of the N-Phenylcarboxamide Group

The carboxamide functionality at position 6 is installed through a two-step process:

  • Hydrolysis : The ethyl ester group of the intermediate is hydrolyzed using NaOH (2 M) in ethanol-water (3:1) at 70°C for 3 hours to yield the carboxylic acid .

  • Amidation : The acid reacts with aniline (1.2 equiv) in the presence of HBTU (1.5 equiv) and DIPEA (2 equiv) in DMF at room temperature for 12 hours . The product is purified via recrystallization from acetone-hexane (1:2).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes solvent recovery and catalytic efficiency. A continuous flow reactor system using DMF as the solvent and SrCl₂·6H₂O (5 mol%) as a catalyst reduces reaction time from 16 hours to 4 hours . Additionally, substituting column chromatography with antisolvent crystallization (water:acetone = 3:1) improves throughput by 40% .

Recent Advances and Catalytic Innovations

Recent protocols employ iodine (0.03 mol%) in acetonitrile under reflux to accelerate Biginelli reactions involving electron-deficient aldehydes . Ultrasound-assisted methods with montmorillonite K10 clay achieve 89% yield in 2 hours, reducing energy consumption by 30% compared to thermal methods .

Q & A

Basic: What are the standard synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?

Methodological Answer:
The compound is synthesized via cyclization reactions involving substituted hydrazides or thioxo-tetrahydropyrimidine precursors. For example:

  • Cyclization with POCl₃ : Refluxing substituted hydrazides (e.g., benzoic acid derivatives) with phosphorous oxychloride (POCl₃) at 120°C yields the thiazolo-pyrimidine core .
  • Thiazole ring formation : Reacting 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes (e.g., trimethoxybenzaldehyde) in acetic acid/acetic anhydride under reflux forms the fused thiazolo-pyrimidine structure. Sodium acetate is used as a catalyst, with recrystallization in ethyl acetate/ethanol yielding pure crystals .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves molecular conformation (e.g., puckered pyrimidine rings, dihedral angles between fused rings) and intermolecular interactions (C–H···O hydrogen bonds) .
  • NMR spectroscopy : Assigns protons on the pyrazole (δ 2.1–2.5 ppm for methyl groups) and methoxyphenyl (δ 3.8 ppm for OCH₃) moieties. 13C NMR confirms carbonyl (C=O, ~170 ppm) and carboxamide (C=O, ~165 ppm) groups .
  • IR spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) in the carboxamide group .

Advanced: How can computational methods optimize synthetic pathways for this compound?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for cyclization steps, reducing trial-and-error experimentation .
  • Machine learning : Trains models on existing reaction data (e.g., yields under varying temperatures, catalysts) to recommend optimal conditions (e.g., 8–10 hours reflux in acetic anhydride for >75% yield) .
  • Crystallography simulations : Molecular docking predicts crystal packing patterns, aiding in solvent selection for recrystallization (e.g., ethyl acetate/ethanol for high-purity single crystals) .

Advanced: How to resolve contradictions in crystallographic data between derivatives?

Methodological Answer:

  • Comparative dihedral angle analysis : For example, the fused thiazolo-pyrimidine ring in the title compound forms an 80.94° angle with the benzene ring, whereas analogs with bulkier substituents show deviations due to steric hindrance .
  • Hydrogen bonding networks : Intermolecular C–H···O interactions in the crystal lattice (e.g., bifurcated bonds along the c-axis) vary with substituents like methoxy vs. chloro groups, altering solubility and melting points .
  • Dynamic NMR : Resolves conformational flexibility (e.g., puckering of the pyrimidine ring) that may contradict static X-ray models .

Advanced: What strategies enhance bioactivity via pyrazole ring modifications?

Methodological Answer:

  • Substituent screening : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazole 3-position to improve binding to biological targets (e.g., kinases) .
  • Structure-activity relationship (SAR) studies : Compare analogs with 1,3-dimethylpyrazole vs. 4-ethoxyphenyl substitutions to assess impacts on cytotoxicity or antimicrobial activity .
  • Prodrug design : Convert the carboxamide to ester derivatives (e.g., ethyl carboxylate) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How to achieve regioselective functionalization of the thiazolo-pyrimidine core?

Methodological Answer:

  • Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the C5 position of the pyrimidine ring, enabling electrophilic substitution (e.g., iodination for cross-coupling reactions) .
  • Microwave-assisted synthesis : Accelerates regioselective cyclization (e.g., 30 minutes vs. 10 hours under reflux) by uniformly heating reactive intermediates .
  • Protecting group strategies : Temporarily block the carboxamide with tert-butoxycarbonyl (Boc) to direct functionalization to the thiazole sulfur .

Basic: What are common byproducts in the synthesis, and how are they characterized?

Methodological Answer:

  • Hydrazide intermediates : Uncyclized precursors (e.g., N’-acyl hydrazides) are identified via LC-MS (m/z ~300–350) and removed by column chromatography .
  • Oxidative byproducts : Over-refluxing in acetic anhydride may oxidize methyl groups to carbonyls, detected by IR (C=O at ~1700 cm⁻¹) and mitigated by inert atmosphere .
  • Polymorphs : Recrystallization solvents (e.g., DMF vs. ethyl acetate) produce different crystal forms, distinguished by powder XRD .

Advanced: How do substituents influence solubility and crystallinity?

Methodological Answer:

  • Methoxy vs. chloro groups : Methoxy enhances solubility in polar solvents (e.g., DMF) due to hydrogen bonding, while chloro derivatives crystallize faster but with lower yields .
  • Carboxamide vs. ester derivatives : Carboxamide forms stronger intermolecular H-bonds, reducing solubility but improving crystal quality for X-ray studies .
  • Hammett analysis : Quantifies electronic effects of substituents (σ values) on reaction rates and solubility profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.